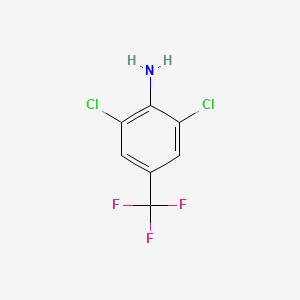

2,6-Dichloro-4-(trifluoromethyl)aniline

Description

Significance of Arylamines in Synthetic and Applied Chemistry

Arylamines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis. fiveable.me Their unique chemical properties and reactivity are pivotal in the creation of a vast array of complex molecules. fiveable.me In synthetic chemistry, arylamines serve as versatile precursors for a multitude of chemical transformations. They readily undergo reactions such as electrophilic aromatic substitution and diazotization, which allows for the introduction of various functional groups onto the aromatic ring. fiveable.me This adaptability makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and dyes. fiveable.meimrpress.com

The significance of arylamines extends to applied chemistry, where they are integral components in the production of materials with specific functions. imrpress.com For instance, they are used in the manufacturing of epoxy polymers, polyurethanes, and colorants. imrpress.com The ability to modify the structure of arylamines allows for the fine-tuning of the properties of the final products, making them essential in various industrial applications. fiveable.me The development of efficient methods for constructing these structural motifs from simple building blocks remains an active area of research. nih.gov

The Trifluoromethyl Group and Halogenation in Aromatic Systems: Research Context

The introduction of a trifluoromethyl (-CF3) group and halogen atoms into aromatic systems profoundly influences the physicochemical properties of the resulting molecules. The trifluoromethyl group is highly electronegative and lipophilic, characteristics that can enhance the metabolic stability and membrane permeability of a compound. mdpi.com These properties are highly desirable in the design of pharmaceuticals and agrochemicals, as they can lead to increased efficacy and bioavailability. mdpi.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com

Halogenation, the process of introducing halogen atoms (such as chlorine) into a molecule, is another critical strategy in medicinal and agricultural chemistry. Halogens can alter the electronic properties of an aromatic ring, influence the molecule's conformation, and provide sites for further chemical modification. mdpi.com The combination of a trifluoromethyl group and halogen atoms on an aniline (B41778) ring, as seen in 2,6-dichloro-4-(trifluoromethyl)aniline, creates a unique scaffold with a specific set of electronic and steric properties that are advantageous for the synthesis of targeted bioactive molecules. nbinno.com

Overview of this compound as a Key Intermediate in Advanced Chemical Synthesis

This compound, with the CAS number 24279-39-8, is a crucial chemical intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. nbinno.com Its molecular structure, featuring two chlorine atoms ortho to the amino group and a trifluoromethyl group para to it, provides a unique combination of reactivity and stability. nbinno.com This compound serves as a vital precursor for the production of several commercially important pesticides. google.com

The primary application of this compound is in the synthesis of insecticides and herbicides. nbinno.com It is a key building block for the phenylpyrazole insecticide Fipronil (B1672679), which is widely used to control a broad spectrum of pests. google.comresearchgate.net The synthesis of Fipronil involves the diazotization of this compound, followed by a series of reactions to construct the pyrazole (B372694) ring. google.comgoogle.comgoogleapis.com It is also used in the synthesis of other agrochemicals like Chlorfluazuron and Flufenoxuron. rayfull.comgoogle.comgoogle.comagropages.com In the pharmaceutical sector, this aniline derivative is utilized in the synthesis of various drug candidates. nbinno.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24279-39-8 |

| Molecular Formula | C7H4Cl2F3N |

| Molecular Weight | 230.01 g/mol |

| Appearance | White to orange to green powder or lump |

| Melting Point | 34-36 °C |

| Boiling Point | 60-62 °C at 1 mmHg |

| Solubility | Soluble in methanol |

| Specific Gravity | 1.532 |

Historical Perspectives and Evolution of Research on Halogenated Trifluoromethyl Aniline Derivatives

The exploration of halogenated trifluoromethyl aniline derivatives is closely linked to the broader history of organofluorine chemistry. The biological activity of some trifluoromethylated organic compounds was first noted in 1928. acs.org A comprehensive review on the role of the trifluoromethyl group in medicinal chemistry was published in 1959, highlighting its growing importance. acs.org The development of methods for introducing fluorine and fluorine-containing groups into organic molecules has been a significant area of research ever since. acs.org

Early synthetic methods for compounds like this compound often involved multi-step processes with harsh reaction conditions. google.com For instance, one of the earlier routes involved the ammoniation of 3,4-Dichlorobenzotrifluoride (B146526) followed by halogenation. google.com Over the years, research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic pathways. google.com This has included the exploration of new catalysts and reaction conditions to improve yield and selectivity. google.com A notable advancement involves a two-step process starting from 4-chlorotrifluoromethylbenzene, which undergoes amination and then chlorination. nbinno.com European patent EP1528052A1 describes a process starting with p-Chlorobenzotrifluoride, which is chlorinated and then subjected to fluoridization and ammoniation reactions. google.com Another patented method starts with aniline, which undergoes acetylation, para-position trifluoromethylation, chlorination, and finally hydrolysis to yield the final product. patsnap.com The continued interest in these derivatives is driven by their utility as precursors to high-value products in the agrochemical and pharmaceutical industries. github.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNMAZSPBLRJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179011 | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-39-8 | |

| Record name | 2,6-Dichloro-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2,6-dichloro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dichloro 4 Trifluoromethyl Aniline

Established Synthetic Routes to 2,6-Dichloro-4-(trifluoromethyl)aniline

Established industrial synthesis of this compound is primarily centered around multi-step processes involving halogenation and amination of substituted benzotrifluorides. The selection of the starting material and the sequence of these key reactions define the major synthetic routes.

Halogenation and Ammoniation Pathways from p-Chlorobenzotrifluoride

A common and economically viable route begins with p-chlorobenzotrifluoride. quickcompany.in This process involves the introduction of additional chlorine atoms to the benzene (B151609) ring, followed by an amination step to replace a chlorine atom with an amino group. google.com

The general pathway is a two-reaction synthesis:

Halogenation: p-Chlorobenzotrifluoride is subjected to ring chlorination to produce a mixture of polychlorinated intermediates, primarily 3,4-dichlorobenzotrifluoride (B146526) and 3,4,5-trichlorobenzotrifluoride. google.com This reaction is typically catalyzed by a composite catalyst comprising an elemental metal and a metal halide, at temperatures ranging from 50°C to 150°C, and does not require a solvent. google.com

Ammoniation: The key intermediate, 3,4,5-trichlorobenzotrifluoride, is then reacted with ammonia (B1221849) (often as ammonia water) under high temperature and pressure to yield this compound. google.comresearchgate.net

This pathway is characterized by the use of readily available starting materials. google.com However, controlling the selectivity during the initial halogenation step to maximize the yield of the desired 3,4,5-trichlorobenzotrifluoride intermediate is a significant challenge. google.com

Ammoniation and Halogenation from 3,4-Dichlorobenzotrifluoride

An alternative strategy involves reversing the sequence of reactions, starting with an intermediate that is already dichlorinated. This route begins with 3,4-dichlorobenzotrifluoride, which is a common intermediate in chemical synthesis. google.com

The process unfolds in two main steps:

Ammoniation: 3,4-Dichlorobenzotrifluoride undergoes ammonolysis, where it is reacted with ammonia. This reaction is typically performed in a polar solvent like N-methylpyrrolidone (NMP) in the presence of an alkali halide, such as potassium fluoride (B91410), at temperatures between 200°C and 300°C. This step selectively replaces one of the chlorine atoms to form 2-chloro-4-trifluoromethylaniline. The amination of 3,4-dichlorobenzotrifluoride is reported to proceed more readily than that of p-chlorobenzotrifluoride.

Halogenation: The resulting 2-chloro-4-trifluoromethylaniline is then subjected to a second chlorination reaction. This is achieved using halogenating agents like sulfuryl chloride or chlorine to introduce a second chlorine atom at the 6-position of the ring, yielding the final product, this compound.

This method avoids the complex mixture of isomers often produced during the exhaustive chlorination of p-chlorobenzotrifluoride. google.com

Liquid Ammonia Reaction with p-Chlorobenzotrifluoride Followed by Ring Chlorination

Another established route also starts with p-chlorobenzotrifluoride but begins with the amination step. nbinno.com This process involves the direct substitution of the chlorine atom on the starting material with an amino group, followed by the introduction of two chlorine atoms onto the aromatic ring.

The synthetic sequence is as follows:

Ammoniation: p-Chlorobenzotrifluoride is reacted with liquid ammonia to form 4-trifluoromethyl-aniline. This reaction typically requires high temperatures and pressures and is catalyzed by a mixture of cuprous chloride and potassium fluoride.

Chlorination: The intermediate, 4-trifluoromethyl-aniline, is then subjected to ring chlorination to introduce two chlorine atoms at the 2- and 6-positions, yielding this compound. nbinno.comgoogle.com

A significant drawback of this method is the low conversion rate and final yield of the initial amination step, which has made its industrial application and widespread use challenging. google.com

Synthesis via 3,4,5-Trichlorobenzotrifluoride Intermediate

This pathway is a specific focus within the broader halogenation-then-ammoniation strategy starting from p-chlorobenzotrifluoride. The critical aspect of this route is the successful synthesis and isolation of 3,4,5-trichlorobenzotrifluoride in high purity, as this directly impacts the final product's quality.

The chlorination of p-chlorobenzotrifluoride can produce a mixture of isomers, and isolating pure 3,4,5-trichlorobenzotrifluoride can be a tedious and industrially challenging process involving fractionation and crystallization. Once obtained, this intermediate is reacted with ammonia. The reaction is often carried out in the presence of alkaline fluorides, like lithium fluoride, and a polar solvent such as N-methylpyrrolidone at elevated temperatures (e.g., 250°C), achieving high conversion and selectivity. For instance, one process reported a 97% conversion rate with 87% selectivity for the desired product.

A significant challenge associated with this route is that even with a pure intermediate, the formation of an undesired isomer, 3-amino-4,5-dichlorobenzotrifluoride, can occur.

Optimisation of Reaction Conditions and Yield Enhancement in this compound Synthesis

Significant research has focused on optimizing reaction conditions to improve the yield, purity, and cost-effectiveness of synthesizing this compound. These efforts have targeted both the halogenation and ammoniation steps.

For the halogenation of p-chlorobenzotrifluoride, optimization of temperature, catalyst selection, and reactant feed ratios is crucial to control the yield of the 3,4,5-trichlorobenzotrifluoride intermediate while minimizing other isomers. google.com It has been found that increasing the reaction temperature within a specific range, such as 60°C to 120°C, is advantageous for the formation of the target polychlorinated product. google.com

In the ammoniation step, several parameters have been optimized:

Ammonia Concentration: The mole ratio of the benzotrifluoride (B45747) intermediate to ammonia significantly affects the yield. Studies have shown that as the feed of ammonia increases, the yield of this compound initially increases and then decreases after reaching an optimal point. google.com For example, with 3,4,5-trichlorobenzotrifluoride, increasing the molar ratio of ammonia from 1:15 to 1:26 boosted the yield from 35% to 73%, but a further increase to 1:30 saw the yield drop to 65%. google.com

Temperature and Pressure: Ammonolysis is typically conducted at elevated temperatures (200°C to 300°C) and pressures (20 to 50 kg/cm ²). The optimal temperature is often in the range of 235°C to 250°C.

Solvents and Catalysts: The use of polar solvents like N-methylpyrrolidone (NMP), N,N-dimethylimidazolidinone, and dimethylsulfone is preferred. The presence of an alkali halide, particularly potassium fluoride, is also a key factor in the reaction.

Reaction Time: The duration of the ammoniation reaction is typically between 1 to 30 hours, with an optimal range often cited as 8 to 12 hours. google.com

Post-reaction purification, including the recovery of unreacted materials and surplus ammonia, followed by distillation or rectification of the crude product, is essential for obtaining high-purity (often >99%) this compound. google.comgoogle.com

| Molar Ratio (Intermediate:Ammonia) | Yield of this compound | Reaction Conditions |

|---|---|---|

| 1:15 | 35% | Temperature: 173°C, Pressure: 12.0 MPa, Time: 11 h |

| 1:26 | 73% | |

| 1:30 | 65% |

Advanced Synthetic Strategies and Novel Approaches

While the established routes are effective for industrial-scale production, research continues to explore more efficient, safer, and environmentally benign synthetic methods. One novel approach deviates from the typical starting materials like p-chlorobenzotrifluoride. patsnap.com

This method involves a multi-step synthesis starting from aniline (B41778):

Acetylation: Aniline is first protected through an acetylation reaction with acetic anhydride (B1165640) to form N-acetylaniline. patsnap.com This step is performed in a solvent like o-dichlorobenzene. patsnap.com

Trifluoromethylation: The intermediate, N-acetylaniline, undergoes a para-position trifluoromethylation reaction to produce 4-trifluoromethyl-N-acetylaniline. patsnap.com

Chlorination: This is followed by a chlorination reaction to introduce two chlorine atoms at the 2- and 6-positions, resulting in 2,6-dichloro-4-trifluoromethyl-N-acetylaniline. patsnap.com

Hydrolysis: Finally, the acetyl group is removed by hydrolysis, typically using liquid alkali, to yield the crude product, which is then refined to obtain pure this compound. patsnap.com

This strategy aims to simplify the process and reduce the formation of isomers, thereby facilitating industrial production. patsnap.com Broader advancements in the synthesis of substituted anilines, such as gold-catalyzed three-component reactions and methods using acyclic precursors, may also offer future pathways for the synthesis of this specific compound, though direct applications have not been extensively reported. rsc.org

Catalyst Systems in Halogenation and Ammoniation Reactions

Catalysts play a pivotal role in the synthesis of this compound, particularly in the halogenation and amination steps. The choice of catalyst influences reaction rate, yield, and selectivity.

In the halogenation of p-Chlorobenzotrifluoride, a common starting material, composite catalysts are employed. google.comjustia.com These systems typically consist of an elemental metal and a corresponding metal halide, which function as a Lewis acid to activate the halogenating agent. For instance, a combination of powdered iron and anhydrous ferric chloride is a preferred catalyst system. google.com Other common metals and metal halides, such as aluminum and aluminum chloride, can also be utilized. google.com

For the amination step, particularly in older methods involving the reaction of p-Chlorobenzotrifluoride with liquid ammonia to form 4-trifluoromethyl-aniline, a mixture of cuprous chloride and potassium fluoride has been used. google.comjustia.com However, this approach often requires high-temperature and high-pressure conditions, leading to low conversion rates and yields. google.comjustia.com More contemporary methods focus on the ammoniation of a chlorinated intermediate like 3,4,5-Trichlorobenzotrifluoride, where the reaction is driven by temperature and pressure without the same catalytic requirements. google.com

| Reaction Step | Catalyst System | Starting Material | Notes |

| Halogenation | Elemental Metal + Metal Halide (e.g., Fe + FeCl₃) | p-Chlorobenzotrifluoride | Functions as a Lewis acid catalyst. google.comjustia.com |

| Ammoniation | Cuprous Chloride + Potassium Fluoride | p-Chlorobenzotrifluoride | Older method requiring high temperature and pressure. google.comjustia.com |

Solvent Effects and Reaction Medium Optimisation

The reaction medium is a critical parameter in the synthesis of this compound, affecting reaction efficiency and product purity. In the chlorination of 4-trifluoromethylaniline, various organic solvents have been investigated. google.com The selection of an appropriate solvent is crucial for dissolving reactants and managing the reaction temperature.

Some processes, however, have been optimized to proceed without a solvent, which offers significant environmental and economic advantages. google.comjustia.com The direct halogenation of p-Chlorobenzotrifluoride using a composite catalyst can be conducted neat, simplifying the process and eliminating the need for solvent recovery. google.comjustia.com In other routes, such as those starting from aniline, o-dichlorobenzene has been used as a solvent during an initial acetylation step. patsnap.com

The purification phase also involves solvent management. After the primary reaction, the resulting mixture is often treated to remove the solvent before neutralization and subsequent purification by vacuum rectification to obtain the final high-purity product. google.com

| Synthesis Route / Step | Solvent Used | Purpose / Note |

| Chlorination of 4-trifluoromethylaniline | Toluene, Ethylene dichloride, Chloroform, Glacial acetic acid | Dissolving reactant, temperature control. google.com |

| Halogenation of p-Chlorobenzotrifluoride | None (Solvent-free) | Environmentally friendly, simplifies process. google.comjustia.com |

| Acetylation of Aniline (initial step in an alternative route) | o-Dichlorobenzene | Reaction medium for acetylation. patsnap.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for producing this compound. google.comwipo.int A key advancement is the development of a solvent-free halogenation process. google.comjustia.com By reacting elemental chlorine directly with p-Chlorobenzotrifluoride in the presence of a catalyst, the need for organic solvents is eliminated, which in turn reduces waste and the costs associated with solvent purchase and recovery. google.com

Another significant green aspect is the recovery and reuse of reactants, particularly ammonia. google.comjustia.com In the ammoniation step, surplus ammonia can be recovered from the reaction system, for example, through a series of pressurized absorbing tanks. google.com This recovered ammonia can then be reused in subsequent batches, which minimizes resource waste and prevents the release of ammonia into the environment. google.com These processes are characterized by the use of cheap, readily available raw materials, high reaction yields, and a reduction in the "three wastes" (waste gas, wastewater, and industrial residue), enhancing the industrial feasibility and environmental profile of the synthesis. google.comwipo.int

Stereochemical Control and Regioselectivity in Synthesis

As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, regioselectivity is of paramount importance to ensure the correct placement of the chloro and trifluoromethyl substituents on the aniline ring. The synthetic strategies employed are designed to precisely control the formation of the desired 2,6-dichloro isomer.

Two primary regioselective routes have been established:

Chlorination of 4-trifluoromethylaniline : In this approach, the starting material is 4-trifluoromethylaniline. nbinno.comgoogle.com The amino (-NH₂) group is a powerful activating, ortho-, para-directing group. Since the para position is already occupied by the trifluoromethyl group, electrophilic chlorination occurs exclusively at the two vacant and activated ortho positions (C2 and C6), leading directly to the desired product with high regioselectivity. nbinno.com

Amination of 3,4,5-Trichlorobenzotrifluoride : This route begins with p-Chlorobenzotrifluoride, which is first chlorinated to yield 3,4,5-Trichlorobenzotrifluoride. google.comjustia.com The subsequent amination is a regioselective nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms activates the ring for nucleophilic attack by ammonia. The attack occurs preferentially at the C4 position, leading to the displacement of the C4-chloro substituent to yield this compound. google.com

Mechanistic Insights into Key Transformation Steps

Understanding the reaction mechanisms for the core chlorination and amination steps is fundamental to controlling and optimizing the synthesis of this compound.

Detailed Reaction Mechanisms of Chlorination

The chlorination of 4-trifluoromethylaniline proceeds via an electrophilic aromatic substitution mechanism. researchgate.net The key aspects of this mechanism are:

Generation of the Electrophile : In the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), molecular chlorine (Cl₂) is polarized. The catalyst interacts with a chlorine atom, creating a highly electrophilic chlorine cation (Cl⁺) or a potent Cl₂-catalyst complex.

Electrophilic Attack : The electron-rich aniline ring, activated by the strongly electron-donating amino group, attacks the electrophilic chlorine. This attack is directed to the ortho positions (C2 and C6) due to resonance stabilization. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland complex. researchgate.net The stability of this intermediate determines the regiochemical outcome of the reaction. researchgate.net

Rearomatization : A base (which can be the [FeCl₄]⁻ anion or another molecule) abstracts a proton from the carbon atom bearing the new chlorine substituent. This collapses the intermediate, restores the aromaticity of the ring, and yields the final this compound product.

Mechanistic Studies of Amination Reactions

The amination of 3,4,5-Trichlorobenzotrifluoride to produce this compound follows a nucleophilic aromatic substitution (SₙAr) pathway. google.com This mechanism is characteristic of aromatic rings substituted with strong electron-withdrawing groups.

Nucleophilic Attack : The ammonia molecule (NH₃), acting as a nucleophile, attacks the electron-deficient carbon atom at the C4 position of the 3,4,5-Trichlorobenzotrifluoride ring. This position is activated by the cumulative electron-withdrawing effects of the trifluoromethyl group (para to it) and the two chlorine atoms (ortho to it).

Formation of a Meisenheimer Complex : The nucleophilic attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by resonance, particularly by the potent electron-withdrawing trifluoromethyl group.

Departure of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion from the C4 position. This is the rate-determining step. The departure of the leaving group yields the final product, this compound.

Understanding Side Reactions and Byproduct Formation

The synthesis of this compound, while optimized for high yields, is susceptible to various side reactions that can lead to the formation of impurities and byproducts. The nature and quantity of these byproducts are highly dependent on the chosen synthetic route, reaction conditions, and the purity of the starting materials. Understanding these side reactions is crucial for optimizing the manufacturing process and ensuring the high purity of the final product, which often exceeds 99%. google.com

A predominant method for synthesizing the target compound is the direct chlorination of a 4-(trifluoromethyl)aniline (B29031) precursor. google.com A significant side reaction in this process is over-chlorination . The reaction is designed to introduce two chlorine atoms at the ortho positions relative to the amino group. However, aggressive or poorly controlled chlorination conditions can lead to the addition of a third chlorine atom to the aromatic ring, resulting in the formation of trichlorotrifluoromethylaniline as a key byproduct. quickcompany.in In one documented chlorination process using sulfuryl chloride, the final reaction mixture contained approximately 11.27% of this over-chlorinated impurity. quickcompany.in

The purity of the precursor material is another critical factor influencing the byproduct profile. For instance, synthesis routes that utilize 2-chloro-4-trifluoromethylaniline as an intermediate often contend with the presence of its isomer, 2-chloro-5-trifluoromethylaniline . quickcompany.ingoogleapis.com This isomeric impurity, arising from an earlier amination step of 3,4-dichlorobenzotrifluoride, will also undergo chlorination, leading to the formation of various undesired chlorinated isomers that are difficult to separate from the final product. quickcompany.ingoogleapis.com

In synthetic strategies that begin with aniline, side reactions can occur at the trifluoromethylation stage. To prevent the formation of multiple isomers, the amino group is often first protected via acetylation to form N-acetylaniline. patsnap.com This directs the subsequent trifluoromethylation to the para-position. Without this protective step, the reaction is less selective, leading to a mixture of isomeric trifluoromethylated anilines, which would then result in a complex mixture of byproducts after the final chlorination step. patsnap.com

Across most chlorination routes, hydrochloric acid (HCl) is generated as a standard, inorganic byproduct of the reaction between the aniline substrate and the chlorinating agent. google.com This is typically removed through neutralization or washing steps during product workup. google.com

The table below summarizes the common side reactions and byproducts encountered during the synthesis of this compound.

| Side Reaction Type | Precursor / Reactant Involved | Resulting Byproduct(s) | Notes / Mechanism |

| Over-Chlorination | 2-Chloro-4-trifluoromethylaniline or 4-(Trifluoromethyl)aniline | Trichlorotrifluoromethylaniline | Occurs when excess chlorinating agent is used or reaction conditions are too harsh, leading to electrophilic aromatic substitution at an additional open position on the benzene ring. quickcompany.in |

| Isomeric Impurity Reaction | 2-Chloro-5-trifluoromethylaniline (isomer of intermediate) | Various dichlorinated and trichlorinated isomers | The isomeric impurity present in the starting material undergoes chlorination alongside the desired intermediate, leading to a mixture of final products. quickcompany.ingoogleapis.com |

| Incomplete Reaction | 4-(Trifluoromethyl)aniline | 2-Chloro-4-(trifluoromethyl)aniline (monochloro byproduct) | If the chlorination reaction does not go to completion, incompletely substituted intermediates will remain in the product mixture. |

| Non-selective Trifluoromethylation | Aniline (unprotected) | Isomeric trifluoromethylated anilines | Occurs in routes starting from aniline if the amino group is not protected, leading to a mixture of ortho- and meta-substituted isomers in addition to the desired para-product. patsnap.com |

| Expected Stoichiometric Byproduct | 4-(Trifluoromethyl)aniline and Chlorinating Agent (e.g., Cl₂) | Hydrochloric Acid (HCl) | A standard byproduct of the electrophilic aromatic substitution (chlorination) reaction. google.com |

Derivatisation and Functionalization of 2,6 Dichloro 4 Trifluoromethyl Aniline

Synthesis of Schiff Bases from 2,6-Dichloro-4-(trifluoromethyl)aniline

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a significant class of organic compounds. They are typically synthesized through the condensation of primary amines with carbonyl compounds. researchgate.netsciensage.info The reaction involving this compound leads to the formation of Schiff bases with a wide range of biological and industrial importance. researchgate.netsciensage.info

A notable method for synthesizing novel Schiff bases involves the reaction of this compound with various substituted aromatic vinyl aldehydes. researchgate.netsciensage.infosciensage.info The synthesis is typically carried out by dissolving the vinyl aldehyde in a solvent like methanol, followed by the addition of this compound. sciensage.inforesearchgate.net The reaction mixture is refluxed for several hours in the presence of a catalytic amount of acetic acid. sciensage.info The progress of the reaction is monitored using thin-layer chromatography (TLC). sciensage.info Upon completion, the mixture is cooled, and the product is precipitated by adding chilled water. sciensage.info The resulting solid is then filtered, washed, dried, and recrystallized, often from ethanol, to yield the purified Schiff base. sciensage.inforesearchgate.net

This synthetic route has been successfully employed to create a series of Schiff bases from halo-vinyl aldehydes derived from different cyclic succinimides and glutarimides. sciensage.info

The newly synthesized Schiff bases are rigorously characterized using various spectral analysis techniques to confirm their molecular structure and purity. researchgate.netsciensage.infosciensage.info Common characterization methods include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. sciensage.inforesearchgate.net

FTIR spectroscopy is used to identify key functional groups. For instance, the characteristic C=N stretching of the imine group is typically observed around 1672-1701 cm⁻¹. researchgate.net Other significant peaks include C-H stretching, C-N stretching of the cyclic imine, aromatic C=C stretching, C-Cl stretching, and C-F stretching. researchgate.net

¹H-NMR spectroscopy provides detailed information about the proton environment in the molecule. For example, signals corresponding to aromatic protons (Ar-H) and the proton of the azomethine group (Ar-N=C-H) are identified in the spectra. sciensage.inforesearchgate.net

Elemental analysis is performed to determine the empirical formula of the compound, and the observed percentages of carbon, hydrogen, and nitrogen are compared with the calculated values to verify the composition. sciensage.inforesearchgate.net The molecular formula, molecular weight, yield, and melting point are also determined for each derivative. sciensage.inforesearchgate.net

Table 1: Characterization Data for a Schiff Base Derivative

| Parameter | Value |

|---|---|

| Compound Name | N,N'-((2,5-dichloro-1-phenyl-1H-pyrrole-3,4-diyl)bis(methanylylidene))bis(this compound) |

| Molecular Formula | C₂₆H₁₁Cl₆F₆N₃ |

| Molecular Weight | 692 g/mol |

| Yield | 80% |

| Melting Point | 73°C |

| Elemental Analysis (Calculated) | C: 45.12%, N: 6.07% |

| Elemental Analysis (Observed) | C: 45.08%, N: 6.01% |

| FTIR (KBr) cm⁻¹ | 1672 (C=N stretching), 2948 (C-H stretching of N=C-H) |

Data sourced from references researchgate.netresearchgate.net.

Formation of Cyclic Imides and Their Derivatives

Cyclic imides, such as those derived from succinic and glutaric anhydrides, represent another important class of compounds synthesized from this compound. wisdomlib.org These N-aryl and N-alkyl imides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. wisdomlib.org

Five-membered cyclic imides, specifically 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione, are synthesized from this compound. wisdomlib.org The synthesis involves the reaction with succinic anhydride (B1165640). wisdomlib.org This straightforward two-step process effectively couples the cyclic anhydride with the aniline (B41778) derivative, resulting in high product yields. wisdomlib.org

Similarly, six-membered cyclic imides, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)piperidine-2,6-dione, are prepared using glutaric anhydride as a starting material. wisdomlib.org The synthetic approach mirrors that of the pyrrolidine-2,5-dione derivatives, involving a reaction with this compound to form the piperidine-2,6-dione structure. wisdomlib.orgresearchgate.net This method has proven effective for producing these valuable chemical intermediates. wisdomlib.org

The synthesized cyclic imides can be further functionalized through formylation using the Vilsmeier-Haack reaction. wisdomlib.org This reaction allows for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com

In this application, the cyclic imides are subjected to the Vilsmeier-Haack conditions, transforming them into halo vinyl aldehydes. wisdomlib.org The reaction involves careful temperature control and gradual addition of the reagents, which leads to the formation of the desired dicarbaldehyde products. wisdomlib.org The initial product is an iminium ion, which is subsequently hydrolyzed during the workup phase to yield the final aldehyde. wikipedia.org This process serves as a powerful tool for constructing various heterocyclic compounds. ijpcbs.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| N,N'-((2,5-dichloro-1-phenyl-1H-pyrrole-3,4-diyl)bis(methanylylidene))bis(this compound) |

| 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione |

| 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)piperidine-2,6-dione |

| Succinic anhydride |

| Glutaric anhydride |

| N,N-dimethylformamide (DMF) |

Synthesis of Triazole Analogues and Derivatives

A significant derivatisation of this compound involves its conversion into an azide (B81097) intermediate, which then serves as a precursor for the synthesis of 1,2,3-triazole analogues. This class of compounds is synthesized primarily through cycloaddition reactions.

The cornerstone of 1,2,3-triazole synthesis from the this compound framework is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. researchgate.net This reaction involves the transformation of the aniline into (2-azido-1,3-dichloro-5-trifluoromethyl)benzene. This azide derivative acts as a 1,3-dipole that reacts with a dipolarophile, typically a terminal alkyne, to form a five-membered triazole ring. researchgate.net

The reaction is generally facilitated by a copper(I) catalyst, which significantly enhances the reaction rate and controls the regioselectivity of the addition. researchgate.net The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a concerted fashion. researchgate.net This method provides an efficient and direct route to highly functionalized triazole derivatives.

A key advantage of the copper(I)-catalyzed 1,3-dipolar cycloaddition is its high degree of regioselectivity. The reaction between (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and various terminal alkynes exclusively yields the 1,4-disubstituted triazole regioisomer. researchgate.net The formation of the 1,5-disubstituted product is not observed. researchgate.net This high regioselectivity is a direct consequence of the copper-catalyzed mechanism. researchgate.net

An efficient method involves stirring the azide precursor and a terminal alkyne at room temperature in the presence of a Cu(I) salt catalyst, such as copper(I) iodide (CuI), and a base like diisopropylethylamine (DIPEA). researchgate.net This procedure has been successfully applied to synthesize a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- mdpi.comresearchgate.nethilarispublisher.com-triazoles in good yields. researchgate.net The structures of these compounds have been confirmed through elemental analysis, NMR spectroscopy, and X-ray crystallography. researchgate.net

Table 1: Synthesis of 1,4-Disubstituted Triazoles via 1,3-Dipolar Cycloaddition

| Starting Azide | Terminal Alkyne | Catalyst/Base | Product | Key Feature |

|---|---|---|---|---|

| (2-azido-1,3-dichloro-5-trifluoromethyl)benzene | R-C≡CH | CuI / DIPEA | 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- mdpi.comresearchgate.nethilarispublisher.com-triazole | High regioselectivity (1,4-disubstituted only) |

Pyrazole (B372694) Derivatives Synthesis

Another major derivatisation pathway for this compound is its use in the synthesis of complex pyrazole structures. These derivatives are particularly notable as key intermediates in the production of widely used insecticides. jchemrev.com

The synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is a well-established and crucial industrial process, as this compound is a primary intermediate for the insecticide fipronil (B1672679). semanticscholar.orgnih.gov The synthesis begins with this compound as the raw material. mdpi.com

The general synthetic route involves two main steps:

Diazotization: The aniline is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid or a mixture of acids), to form the corresponding diazonium salt. mdpi.comnih.gov

Condensation and Cyclization: The generated diazonium salt is then reacted with a suitable C3 synthon, such as ethyl 2,3-dicyanopropionate. nih.gov This step leads to a condensation reaction followed by an intramolecular cyclization (ring closure) to form the pyrazole ring, yielding the final product. mdpi.comresearchgate.net

The reaction conditions, including temperature and the choice of solvent and acid, are optimized to ensure high yield and purity of the product. mdpi.comresearchgate.net The final compound is typically a white to light brown crystalline solid. mdpi.com

Table 2: General Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

| Step | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | This compound | NaNO₂, H₂SO₄ | 2,6-dichloro-4-(trifluoromethyl)phenyl diazonium salt |

| 2. Condensation & Cyclization | Diazonium salt, Ethyl 2,3-dicyanopropionate | Base (e.g., aqueous ammonia (B1221849) for ring closure) | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole |

The synthesis of pyrazoles and their partially saturated analogues, pyrazolines, is commonly achieved through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govresearchgate.net For the derivatisation of this compound, it would first be converted to its corresponding hydrazine, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (B1298554).

This phenylhydrazine (B124118) derivative can then react with α,β-unsaturated aldehydes or ketones (such as chalcones) to yield pyrazoline derivatives. researchgate.netresearchgate.net The reaction typically proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization in the presence of a suitable reagent like acetic acid to form the five-membered pyrazoline ring. nih.gov These pyrazolines can, in some cases, be oxidized to the corresponding aromatic pyrazole. This established reaction pathway provides a versatile method for accessing a wide range of substituted pyrazole and pyrazoline heterocycles. researchgate.net While this represents a standard and plausible route for creating pyrazole derivatives from the title aniline, specific research detailing this pathway for pyrazole-fused heterocycles using 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine was not found in the consulted literature.

Other Significant Derivatisation Pathways

Beyond the synthesis of triazoles and the primary amino-cyano pyrazole, the this compound scaffold is a precursor to other valuable derivatives.

One notable pathway is the Vilsmeier-Haack reaction performed on hydrazones derived from 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. This reaction provides an efficient route for preparing 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. mdpi.comresearchgate.net

Furthermore, the 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole intermediate is itself a platform for further functionalization. The amino group at the 5-position of the pyrazole ring can undergo various reactions:

Acylation: Reaction with anhydrides like acetic anhydride or maleic anhydride yields the corresponding amides and imides. nih.gov

Benzoylation: Treatment with benzoyl chloride results in the N-benzoyl derivative. nih.gov

Sulfonylation: Reaction with various sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides. nih.gov

Thiolation: Introduction of an ethylsulfanyl group at the 4-position of the pyrazole ring, followed by acylation of the 5-amino group, leads to the synthesis of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. This compound is related to the insecticide ethiprole.

These derivatisation pathways highlight the versatility of this compound as a foundational block for constructing a diverse range of complex heterocyclic molecules with significant biological and industrial relevance.

Synthesis of Fipronil and Related Pyrazole-Type Insecticides

This compound is a critical precursor in the industrial synthesis of fipronil, a broad-spectrum phenylpyrazole insecticide. The synthesis involves a multi-step process that begins with the diazotization of the aniline, followed by the construction of the core pyrazole ring and subsequent functional group manipulations.

The initial step is the conversion of this compound to a diazonium salt. This is typically achieved by reacting the aniline with a nitrosylating agent, such as nitrosyl sulfuric acid, in an acidic medium like acetic acid. This diazonium salt is then reacted with a dicyanopropionate derivative, such as ethyl 2,3-dicyanopropionate, to form a key pyrazole intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. dataintelo.combiosynth.comwipo.int This reaction sequence is a cornerstone in the formation of the phenylpyrazole structure.

Further derivatization of this aminopyrazole intermediate is necessary to introduce the trifluoromethylsulfinyl group characteristic of fipronil. One synthetic route involves the introduction of a trifluoromethylthio group, which is then oxidized. newdrugapprovals.org For instance, the aminopyrazole can be converted to 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole. newdrugapprovals.orghpc-standards.com The final step is the oxidation of this thiopyrazole derivative to fipronil, which is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile. newdrugapprovals.org This oxidation can be carried out using various oxidizing agents, including hydrogen peroxide in the presence of an acid like dichloroacetic acid and a catalyst such as boric acid. newdrugapprovals.org

The following table summarizes the key reaction steps in a typical synthesis of fipronil starting from this compound:

| Step | Starting Material | Reagents | Key Intermediate/Product |

| 1 | This compound | Nitrosyl sulfuric acid, Acetic acid | Diazonium salt of this compound |

| 2 | Diazonium salt | Ethyl 2,3-dicyanopropionate | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole |

| 3 | 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Reagents to introduce CF3S- group | 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole |

| 4 | 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | Hydrogen peroxide, Dichloroacetic acid, Boric acid | Fipronil |

The versatility of the aminopyrazole intermediate also allows for the synthesis of other related pyrazole-type insecticides through modification of the functional groups on the pyrazole ring. justia.com

Derivatives for Advanced Materials and Specialty Chemicals

Beyond its role in agrochemicals, this compound serves as a precursor for a range of specialty chemicals and derivatives with applications in advanced materials. dataintelo.comgithub.com Its unique electronic and steric properties make it a valuable component in the synthesis of dyes, pigments, and high-performance polymers. github.com

In the realm of specialty chemicals, derivatives of this aniline are used in the synthesis of complex heterocyclic compounds. For example, it can be used to synthesize 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile, indicating its utility in creating molecules with specific electronic and structural features. scbt.com Another example is the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- dataintelo.comgithub.comscbt.com-triazoles. researchgate.net These triazole derivatives are of interest in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The presence of the dichlorinated and trifluoromethylated phenyl ring can be leveraged to create molecules with tailored properties for advanced materials. For instance, this aniline is used in the synthesis of advanced polymers and resins, which are essential for developing high-performance materials for industries such as aerospace and electronics. dataintelo.com While specific polymer structures derived from this aniline are not extensively detailed in the provided search results, the general application points to its role in creating robust and functional polymeric materials. The incorporation of the halogenated and fluorinated moiety can enhance properties like thermal stability, chemical resistance, and hydrophobicity. Aniline derivatives, in general, are known to be precursors to polyanilines, a class of conducting polymers with applications in sensors and electronic devices. rsc.org

Furthermore, this compound is a known intermediate in the production of certain dyes and pigments. github.comnbinno.com The chromophoric and auxochromic properties of aniline and its derivatives are fundamental to the synthesis of a wide array of colorants. primescholars.com The specific substituents on this compound would influence the final color and properties of the resulting dyes.

The following table provides examples of derivatives of this compound and their potential applications in advanced materials and specialty chemicals:

| Derivative Class | Synthetic Approach | Potential Application |

| Pyrazole Derivatives | Reaction with dinitriles | Specialty chemicals, intermediates for pharmaceuticals |

| 1,2,3-Triazole Derivatives | 1,3-Dipolar cycloaddition with alkynes | Pharmaceuticals, agrochemicals, materials science |

| Advanced Polymers and Resins | Polymerization reactions | High-performance materials for aerospace and electronics |

| Dyes and Pigments | Diazotization and coupling reactions | Colorants for textiles and other industries |

Applications of 2,6 Dichloro 4 Trifluoromethyl Aniline and Its Derivatives in Scientific Research

Medicinal Chemistry and Pharmaceutical Development

In the pharmaceutical sector, 2,6-dichloro-4-(trifluoromethyl)aniline serves as a critical intermediate for the synthesis of a wide range of compounds. mdpi.comresearchgate.netgithub.com Its incorporation into molecular designs is a key strategy for developing novel drugs aimed at various health conditions. mdpi.com The growing global demand for advanced and effective medications continually fuels the need for high-quality intermediates like this compound. mdpi.comresearchgate.net

This compound is an essential building block in the synthesis of various active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net The pharmaceutical industry utilizes this compound to formulate drugs, with its unique structure enabling the development of innovative therapeutic agents. mdpi.comderpharmachemica.com The relentless pursuit of new treatments for a multitude of diseases ensures a consistent and growing demand for this versatile chemical intermediate. researchgate.netderpharmachemica.com

Derivatives of this compound are instrumental in the design of drugs that target specific biological pathways. nbinno.comnih.govindiamart.com This targeted approach enhances the therapeutic efficacy and specificity of the resulting pharmaceuticals. nbinno.com The mechanism of action for these derivatives often involves interaction with key molecular targets such as enzymes and receptors, where the compound may form covalent bonds that inhibit or activate specific biochemical processes. indiamart.com The presence of both amino and chloro groups on the aniline (B41778) structure contributes to its reactivity and binding affinity with these biological targets. indiamart.com

The trifluoromethyl group is a common feature in many modern anticancer drugs, as it can enhance pharmacological properties like lipophilicity and metabolic stability. biosynth.com Consequently, derivatives of this compound have been investigated for their potential as anticancer agents. indiamart.combenthamscience.com Research has explored the cytotoxic effects of these derivatives against various cancer cell lines. indiamart.combenthamscience.com For instance, certain synthesized derivatives have demonstrated notable activity against human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562) cells. indiamart.combenthamscience.com In one study, a thiazolo[4,5-d]pyrimidine (B1250722) derivative incorporating the trifluoromethyl structure proved to be the most active among the newly synthesized compounds in NCI-60 screening. biosynth.com

Table 1: Cytotoxicity of this compound Derivatives

| Compound Type | Cell Line | Activity (IC50) |

| DCTFMA Derivative | Human Breast Carcinoma (MCF-7) | ~3 to 6 μM |

| DCTFMA Derivative | Chronic Myeloid Leukemia (K562) | ~3 to 6 μM |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nbinno.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Most active of series |

The development of novel antimicrobial and antifungal agents is a significant area of research for derivatives of this compound. Studies have shown that compounds derived from this aniline, when synthesized into forms like cyclic imides, can exhibit significant antimicrobial activity. nbinno.com

One notable study focused on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives. google.com The dichloro-substituted version of these compounds was identified as one of the most potent in the series, demonstrating powerful inhibitory effects against various strains of Gram-positive bacteria, including antibiotic-resistant strains. google.com Furthermore, research into aniline derivatives has identified compounds with trifluoromethyl groups that show considerable antibacterial effects against foodborne pathogens like Vibrio parahaemolyticus and Vibrio harveyi.

In the realm of antifungal research, derivatives such as 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidines have been synthesized and evaluated. Many of these compounds displayed significant antifungal activities against a range of plant pathogenic fungi, including several species of Botrytis cinerea.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organism | Notable Activity |

| N-(trifluoromethyl)phenyl pyrazoles | Staphylococcus aureus (including MRSA) | MIC values of 0.78–1.56 μg mL⁻¹ |

| N-(trifluoromethyl)phenyl pyrazoles | Bacillus subtilis | Efficient inhibition at sub-μg mL⁻¹ concentration |

| Trifluoro-anilines | Vibrio parahaemolyticus | MIC of 50-100 µg/mL |

| Trifluoro-anilines | Vibrio harveyi | Significant biofilm inhibition |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea (various) | Significant antifungal activity |

While the trifluoromethyl group is known to be a valuable component in the design of various therapeutic agents, specific research detailing the synthesis of anti-inflammatory or antiviral drugs directly from this compound is not extensively documented in the provided search results. However, related structures have shown promise. For example, studies on derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid, a compound related to diclofenac, have yielded novel molecules with very good anti-inflammatory activity. nih.gov In antiviral research, the introduction of fluorine atoms and trifluoromethyl groups into nucleoside analogs is a known strategy to increase biological activity and metabolic stability, which can significantly enhance their antiviral properties. mdpi.com

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. Derivatives of this compound have emerged as promising agents in combating biofilms. google.com

Research has demonstrated that novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives can effectively prevent the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. google.com These compounds were also found to be more effective at eradicating pre-formed biofilms than the antibiotic vancomycin. google.com

In another study, several aniline derivatives were screened for their antibiofilm capabilities against Vibrio species. Among the most active compounds were trifluoro-anilines, which completely inhibited biofilm formation at a concentration of 100 μg/mL. These compounds were observed to cause significant destruction to the bacterial cell membrane.

Table 3: Biofilm Inhibition by this compound Derivatives

| Derivative Class | Target Organism | Effect |

| N-(trifluoromethyl)phenyl pyrazoles | Staphylococcus aureus (MRSA) | Prevents biofilm development; eradicates pre-formed biofilms |

| N-(trifluoromethyl)phenyl pyrazoles | Enterococcus faecalis | Prevents biofilm development; eradicates pre-formed biofilms |

| Trifluoro-anilines | Vibrio parahaemolyticus | Complete inhibition of biofilm formation at 100 μg/mL |

Agrochemical Research and Development

The chemical scaffold of this compound is a cornerstone in the synthesis of a variety of agrochemicals. nbinno.com Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group on the aniline ring, imparts specific properties to the resulting active ingredients, making it a valuable intermediate in the development of crop protection agents. nbinno.comhashnode.dev

While renowned for its role in insecticide synthesis, this compound also serves as a precursor for developing novel herbicides and fungicides. dataintelo.com Researchers have explored its derivatives for their potential to control fungal pathogens and unwanted vegetation.

In one area of research, novel trifluoromethylphenyl amides synthesized from this compound were evaluated for their fungicidal properties. A specific derivative, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide, demonstrated significant and broad-spectrum antifungal activity against several plant pathogens, including Colletotrichum acutatum and Phomopsis viticola. nsf.gov This finding highlights the potential of this class of compounds as lead structures for the development of new fungicidal agents. nsf.gov

Furthermore, studies on dinitroaniline derivatives, a class of herbicides, have indicated the potential of compounds structurally related to this compound. Research has shown that derivatives such as N,N,-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline exhibit phytotoxic and antimitotic activity, suggesting its potential for development as a herbicide. researchgate.net

Table 1: Fungicidal Activity of 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide

This table is interactive. Click on the headers to sort the data.

| Fungal Species | Activity Level | Reference |

|---|---|---|

| Colletotrichum acutatum | Strongest | nsf.gov |

| Phomopsis viticola | Strongest | nsf.gov |

| Colletotrichum fragariae | Active | nsf.gov |

| Colletotrichum gloeosporioides | Active | nsf.gov |

| Phomopsis obscurans | Active | nsf.gov |

| Botrytis cinerea | Active | nsf.gov |

| Fusarium oxysporum | Active | nsf.gov |

The most prominent application of this compound in agrochemical research is its role as a key intermediate in the synthesis of the broad-spectrum insecticide, fipronil (B1672679). nbinno.comgoogle.com Fipronil belongs to the phenylpyrazole class of insecticides and is highly effective against a wide array of agricultural and urban pests. google.com

The synthesis of fipronil heavily relies on this compound as the starting material for constructing the phenylpyrazole core of the molecule. The process typically involves the diazotization of the aniline followed by a series of reactions to build the pyrazole ring and introduce the other necessary functional groups. google.com The specific structure of this compound is critical for the final insecticidal activity of fipronil.

Research efforts are ongoing to improve the synthesis of this compound itself, aiming to create more efficient and environmentally sustainable processes. google.com Traditional synthesis routes have sometimes been characterized by high costs, complex procedures, and the generation of significant waste. google.com

Material Science Applications

The unique electronic and physical properties conferred by the trifluoromethyl and dichloro substitutions make this compound and its derivatives attractive building blocks in material science. hashnode.dev The compound is utilized as an intermediate in the synthesis of specialty chemicals, including dyes, pigments, and advanced polymers. dataintelo.comgithub.com

The incorporation of trifluoromethyl (CF₃) groups into polymer backbones is a well-established strategy for developing advanced materials with desirable properties. mdpi.com These groups are known to enhance solubility, optical transparency, and thermal stability while lowering the dielectric constant and moisture absorption of polymers like polyimides. mdpi.comresearchgate.net

While direct polymerization of this compound is not the common approach, its structural motifs are relevant. Research on fluorinated aromatic diamines and dianhydrides for creating high-performance polyimides demonstrates the value of the trifluoromethylated phenyl structure. researchgate.netconsensus.app These advanced polymers are essential for applications in the aerospace and electronics industries. dataintelo.com The use of this compound as a precursor allows for the introduction of these beneficial CF₃ groups into various molecular structures, which can then be used to synthesize advanced polymers and resins. dataintelo.com

The development of materials with high thermal stability is crucial for applications in microelectronics and other high-temperature environments. Aromatic polymers, particularly polyimides, are known for their thermal resistance. researchgate.net The inclusion of trifluoromethyl groups, such as those present in this compound, can significantly enhance the thermal stability of these polymers. mdpi.comnih.gov

Thermogravimetric analysis (TGA) of polyimides containing CF₃ groups often shows high decomposition temperatures (often above 500°C) and significant char yield at very high temperatures. nih.govdntb.gov.ua The bulky nature of the CF₃ groups can restrict the rotational motion of polymer chains, contributing to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures. mdpi.commdpi.com Research into novel fluorinated polyimides consistently shows that the presence of CF₃ substituents leads to polymers with excellent thermal properties, making the trifluoromethylaniline scaffold a valuable component in the design of heat-resistant materials. mdpi.comresearchgate.net

Table 2: Properties Enhanced by Trifluoromethyl (CF₃) Groups in Polymers

This table is interactive. Click on the headers to sort the data.

| Property | Enhancement Effect | Reference |

|---|---|---|

| Thermal Stability | Increased | mdpi.com |

| Glass Transition Temp (Tg) | Increased | mdpi.com |

| Optical Transparency | Increased | mdpi.comconsensus.app |

| Solubility | Increased | mdpi.comresearchgate.net |

| Dielectric Constant | Decreased | researchgate.netconsensus.app |

| Moisture Absorption | Decreased | researchgate.netconsensus.app |

Resistance to Degradation in Derived Products

Products derived from this compound, most notably the phenylpyrazole insecticide fipronil, exhibit significant resistance to environmental degradation. nih.govnih.gov This persistence, along with the formation of equally or more stable and toxic metabolites, is a critical area of scientific research. The degradation of these compounds is primarily governed by abiotic factors like photolysis and hydrolysis, and biotic processes, particularly microbial action in soil and water. vu.nlproquest.combohrium.com

Degradation proceeds through four main pathways: oxidation, reduction, hydrolysis, and photolysis, leading to the formation of several key metabolites. nih.govvu.nlresearchgate.net These include fipronil sulfone (via oxidation), fipronil sulfide (B99878) (via reduction), fipronil amide (via hydrolysis), and fipronil desulfinyl (via photolysis). nih.govnih.govresearchgate.net With the exception of fipronil amide, these degradation products are known to be as persistent and, in some cases, more toxic than the parent fipronil compound. nih.govorst.edu

Microbial Degradation: Microorganisms in the soil play a significant role in the degradation of fipronil. researchgate.net The rate and pathway of microbial degradation are influenced by soil conditions such as moisture and aeration. Well-aerated conditions with low soil moisture favor the formation of fipronil sulfone through oxidation. researchgate.net Conversely, high soil moisture content promotes the reductive pathway to form fipronil sulfide. researchgate.net Studies have shown that under oxic (aerobic) conditions in Brazilian soil, fipronil had a half-life of 16.9 days, forming fipronil sulfone which did not degrade further over a 30-day period. vu.nl Under anoxic (anaerobic) conditions, the half-life was similar at 15.7 days, with fipronil sulfide being the primary metabolite, which also showed no further degradation over 90 days. vu.nl

Photodegradation: Photodegradation, or the breakdown of the molecule by light, is a major pathway for fipronil dissipation, especially in aquatic environments and on soil surfaces. orst.eduepa.gov When exposed to UV light in water, fipronil degrades rapidly, with a half-life of 4 to 12 hours. orst.edu The primary product of this process is fipronil-desulfinyl. orst.edunih.gov This photoproduct is itself highly persistent; research has shown its photodegradation rate constant to be 22.6 times lower than that of the parent fipronil. nih.govresearchgate.net On soil surfaces, the photolytic half-life of fipronil is longer, measured at 34 days in a loamy soil, as soil particles can shield the compound from light. orst.edu

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. Fipronil is stable to hydrolysis in neutral and acidic conditions (pH 5 and 7). orst.eduacs.org However, it degrades in alkaline (basic) conditions, with the rate of degradation increasing with pH. orst.edu At a pH of 9, the hydrolysis half-life is approximately 770 hours (about 32 days), while at a pH of 12, degradation is much faster, with a half-life of just 2.4 hours. acs.org The main product of hydrolysis is fipronil-amide. orst.edu

The persistence of fipronil and its primary metabolites in different environmental settings is summarized in the tables below.

Half-Life of Fipronil Under Various Degradation Conditions

| Condition | Matrix | Half-Life | Primary Degradation Pathway | Source |

|---|---|---|---|---|

| Aerobic | Soil | 122-128 days | Microbial | orst.edu |

| Anoxic (Brazilian Soil) | Soil | 15.7 days | Microbial | vu.nl |

| Oxic (Brazilian Soil) | Soil | 16.9 days | Microbial | vu.nl |

| Sunlight Exposure | Soil Surface | 34 days | Photodegradation | orst.edu |

| UV Light Exposure | Water | 4-12 hours | Photodegradation | orst.edu |

| Alkaline (pH 9) | Water | ~32 days (770 hours) | Hydrolysis | acs.org |

| Alkaline (pH 12) | Water | 2.4 hours | Hydrolysis | acs.org |

| Field Conditions (Total Toxic Residue) | Soil | 188 days (average) | Mixed | researchgate.net |

Persistence of Major Fipronil Degradation Products

| Compound Name | Formation Pathway | Notes on Persistence | Source |

|---|---|---|---|

| Fipronil sulfone | Oxidation | Persistent metabolite formed under aerobic conditions; showed no further degradation in a 30-day study. | vu.nl |

| Fipronil sulfide | Reduction | Persistent metabolite formed under anaerobic conditions; showed no further degradation in a 90-day study. | vu.nl |

| Fipronil desulfinyl | Photolysis | An important and persistent photodegradation product; its own rate of photodegradation is significantly slower than that of fipronil. | nih.govresearchgate.netnih.gov |

| Fipronil amide | Hydrolysis | Considered less toxic and persistent compared to other major metabolites. | nih.gov |

Spectroscopic and Structural Characterization in Research of 2,6 Dichloro 4 Trifluoromethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are extensively used to characterize derivatives of 2,6-dichloro-4-(trifluoromethyl)aniline, providing unambiguous evidence for their synthesized structures. researchgate.netresearchgate.net

¹H-NMR spectroscopy provides information on the chemical environment of protons in a molecule. In derivatives of this compound, the aromatic protons of the aniline (B41778) ring typically appear as a singlet or a set of signals in the aromatic region of the spectrum. For Schiff base derivatives, a characteristic signal for the azomethine proton (-N=CH-) is observed at a downfield chemical shift. nih.gov For example, in a series of Schiff base complexes derived from a related compound, the azomethine proton signals were observed in the region of δ 8.41–8.61 ppm. nih.gov

Research on pyrazole (B372694) derivatives synthesized from this compound also utilizes ¹H-NMR for structural confirmation. researchgate.netresearchgate.net The spectra confirm the presence of specific protons on the pyrazole ring and the substituted aniline moiety.

Table 1: Illustrative ¹H-NMR Data for a Derivative of this compound Note: This table is a representative example based on typical chemical shifts for similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (aniline ring) | 7.8 - 8.0 | Singlet / Multiplet |

| Azomethine Proton (-N=CH-) | 8.4 - 8.6 | Singlet |

¹³C-NMR spectroscopy is employed to identify all unique carbon atoms in a molecule. For derivatives of this compound, distinct signals are observed for the carbons of the aniline ring, the trifluoromethyl group, and any additional moieties introduced during synthesis. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. researchgate.net Research on pyrazole-based derivatives has confirmed their structures using ¹³C-NMR, identifying the signals for the pyrazole ring carbons, the cyano group carbon, and the carbons of the dichlorotrifluoromethylphenyl group. researchgate.net

In one study, the ¹³C-NMR spectrum of 5-amino-4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile showed characteristic signals, including a quartet for the CF₃ carbon at δ 124.2 ppm (J = 271.5 Hz) and other aromatic and pyrazole carbons at various chemical shifts between 92.8 and 147.2 ppm. researchgate.net

Table 2: Selected ¹³C-NMR Data for 5-Amino-4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| CF₃ | 124.2 | 271.5 (quartet) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the characterization of derivatives of this compound, IR spectra provide key information. For Schiff base derivatives, a strong absorption band corresponding to the C=N (azomethine) stretching vibration is a key diagnostic peak, typically appearing in the range of 1611-1672 cm⁻¹. researchgate.netnanobioletters.com The N-H stretching vibrations of the primary amine in the parent compound or secondary amines in its derivatives are also readily identified. Other characteristic bands include C-Cl, C-F (from the CF₃ group), and C-H stretching vibrations. researchgate.netresearchgate.netresearchgate.net

Table 3: Key IR Absorption Bands for Derivatives of this compound researchgate.netnanobioletters.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azomethine (C=N) | Stretching | 1611 - 1672 |

| Aromatic C-H | Stretching | ~3050 |

| C-F (of CF₃) | Stretching | 1100 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystal. Several derivatives of this compound have been characterized using single-crystal X-ray diffraction, confirming their molecular geometry, bond lengths, and bond angles. researchgate.netresearchgate.netresearchgate.net

For instance, the crystal structure of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole was determined, revealing an orthorhombic crystal system with space group Pbca. researchgate.net Another study reported the crystal structure of a Schiff base derivative, 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile, which crystallizes in the monoclinic system with space group P12₁/c1. researchgate.net In this structure, the dihedral angle between the pyrazole and the N-substituted benzene (B151609) ring planes is a key structural parameter.

Table 4: Example Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Orthorhombic | Pbca | a=1.61739 nm, b=1.62480 nm, c=3.10857 nm | researchgate.net |